1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide
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Overview
Description
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. The compound features a piperidine ring, a common structural motif in many pharmacologically active molecules, and is functionalized with a methanesulfonyl group and a carboxamide group, which can influence its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the aromatic ring using methanesulfonyl chloride under basic conditions.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Final Functionalization:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as ketones or nitro groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound in the development of new drugs, particularly those targeting the central nervous system or inflammatory pathways.
Material Science: The unique structural features of the compound make it a potential candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in biological assays to study its effects on various biological targets and pathways, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE: This compound differs by having a single methoxy group instead of two, which may affect its chemical reactivity and biological activity.
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE: This compound has the methoxy group in a different position, which can influence its interaction with molecular targets and its overall pharmacological profile.
The uniqueness of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24ClFN2O5S |
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Molecular Weight |
470.9 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H24ClFN2O5S/c1-29-19-7-6-15(12-20(19)30-2)24-21(26)14-8-10-25(11-9-14)31(27,28)13-16-17(22)4-3-5-18(16)23/h3-7,12,14H,8-11,13H2,1-2H3,(H,24,26) |
InChI Key |
FDFPUHLMKLQGPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F)OC |
Origin of Product |
United States |
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